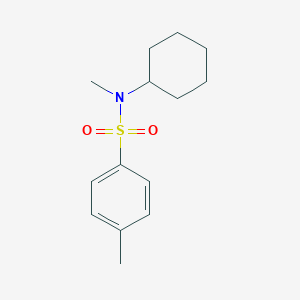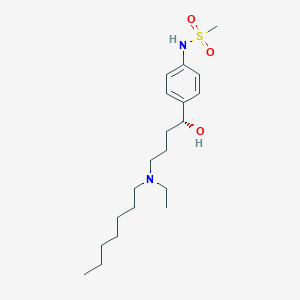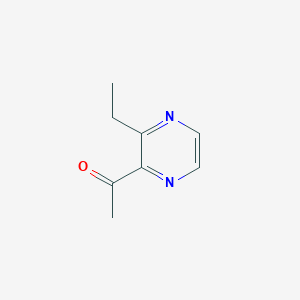
5-Amino-2-methylindole
Übersicht
Beschreibung
5-Amino-2-methylindole is an organic compound belonging to the indole family, characterized by a fused ring structure consisting of a benzene ring and a pyrrole ring. This compound is notable for its amino group at the fifth position and a methyl group at the second position on the indole ring. Indole derivatives, including this compound, are significant due to their presence in various natural products and their biological activities .
Wirkmechanismus
Target of Action
5-Amino-2-methylindole, also known as 2-methyl-1H-indol-5-amine, is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . The primary targets of this compound include monoamine oxidase (MAO), protein kinase C theta (PKCθ), Factor Xa, and vascular endothelial growth factor type 2 (VEGFR-2) .
Mode of Action
The compound interacts with its targets, leading to various biological effects. For instance, it acts as an inhibitor of monoamine oxidase (MAO), protein kinase C theta (PKCθ), and Factor Xa . These interactions result in changes in the activity of these enzymes, potentially affecting various physiological processes.
Biochemical Pathways
This compound affects several biochemical pathways. It’s involved in the metabolism of tryptophan, an essential amino acid . The compound can also influence the pathways related to the targets it interacts with, such as the MAO, PKCθ, and Factor Xa pathways .
Result of Action
The action of this compound can lead to various molecular and cellular effects. For instance, its inhibition of MAO, PKCθ, and Factor Xa can affect neurotransmission, cell signaling, and blood coagulation, respectively . These effects could potentially be harnessed for therapeutic purposes.
Biochemische Analyse
Biochemical Properties
5-Amino-2-methylindole interacts with a variety of enzymes and proteins. It has been shown to inhibit monoamine oxidase (MAO), a key enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin . It also inhibits protein kinase C theta (PKCθ), a protein involved in signal transduction pathways . The nature of these interactions involves the binding of this compound to the active sites of these enzymes, leading to changes in their activity .
Cellular Effects
This compound has been found to have various effects on cellular processes. It has been used as a reactant in the preparation of cytotoxic and antimitotic agents, suggesting that it may have effects on cell division . It also has potential antimicrobial properties, indicating that it may interact with bacterial cells . Furthermore, it has been shown to inhibit enzymes such as MAO and PKCθ, which play crucial roles in cellular signaling pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. For instance, it inhibits MAO by binding to the enzyme’s active site, preventing it from breaking down neurotransmitters . Similarly, it inhibits PKCθ by binding to the enzyme and altering its activity . These interactions can lead to changes in cellular signaling pathways, gene expression, and overall cellular function .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, its inhibitory effects on enzymes such as MAO and PKCθ may become more pronounced with prolonged exposure
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a derivative of indole, which is produced by the metabolism of tryptophan catalyzed by intestinal microorganisms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-methylindole typically involves multi-step reactions. One common method includes the reaction of 2-methylindole with sodium nitrate and sulfuric acid, followed by reduction using palladium on activated carbon and hydrogen . Another approach involves the reaction of 2-methylindole with dihydrofuran under acidic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Amino-2-methylindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts like palladium on carbon.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, nitric acid, sulfuric acid.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
5-Amino-2-methylindole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and indole derivatives.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
2-Methylindole: Lacks the amino group at the fifth position.
5-Bromo-2-methylindole: Contains a bromine atom instead of an amino group at the fifth position.
5-Fluoro-2-methylindole: Contains a fluorine atom at the fifth position.
Uniqueness: 5-Amino-2-methylindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a methyl group on the indole ring enhances its reactivity and potential for diverse applications .
Eigenschaften
IUPAC Name |
2-methyl-1H-indol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5,11H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQULCCZIXYRBSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370072 | |
| Record name | 5-Amino-2-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7570-49-2 | |
| Record name | 5-Amino-2-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-2-methylindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the structure-activity relationship (SAR) of 5-Amino-2-methylindole derivatives as bacterial hyaluronidase inhibitors?
A: Research indicates that this compound serves as a promising scaffold for developing bacterial hyaluronidase inhibitors. Specifically, N-alkylated 5-Amino-2-methylindoles demonstrate inhibitory activity against the bacterial enzyme hyaluronate lyase from S. agalactiae (hylB4755) in the micromolar range at optimum pH []. Interestingly, incorporating various functional groups at position 5 of the indole ring significantly influences inhibitory activity. While amino or acidic substituents maintain or enhance activity, N-acylation leads to a substantial decrease in inhibitory potential []. This suggests that the presence of a hydrogen bond donor at the 5-position, and a free NH group on the indole are important for activity. Further modifications, such as 1,3-disubstitution on the indole ring, generally diminish inhibitory activity against hylB4755 []. These findings highlight the importance of the 5-amino group and the impact of substituents on the inhibitory activity of this compound derivatives against bacterial hyaluronidases.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Acetylbicyclo[1.1.1]pentane](/img/structure/B160217.png)

![6-Methoxy-3'-phenylspiro[benzofuran-2(3H),2'-oxiran]-3-one](/img/structure/B160223.png)
![7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B160224.png)

![[[(2R,3S)-5-[3-[5-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]pentyl]-4-aminopyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B160236.png)







![(Z)-7-[(1R,4S,5R)-1-[(E)-Oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B160249.png)
